molecular formula C17H21NO3 B2823930 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide CAS No. 1421506-97-9

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide

Cat. No.: B2823930
CAS No.: 1421506-97-9
M. Wt: 287.359
InChI Key: LUQVYNMVPQELQF-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide is a synthetic benzamide derivative intended for research and experimental purposes. As a specialty chemical, it is characterized by the presence of a furan ring and a methoxyethyl side chain, structural features that are often investigated in medicinal chemistry and drug discovery for their potential to modulate biological activity. Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its specific molecular architecture suggests potential utility in exploring structure-activity relationships (SAR), particularly for targets where similar benzamide scaffolds have shown relevance. All properties and potential applications described are based on its molecular structure and are suggestive for experimental hypothesis. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13-4-5-14(2)16(10-13)17(19)18(7-9-20-3)11-15-6-8-21-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVYNMVPQELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.

    Activation of Benzoic Acid: The 2,5-dimethylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acyl chloride is then reacted with 2-methoxyethylamine to form the intermediate N-(2-methoxyethyl)-2,5-dimethylbenzamide.

    Furan Substitution: Finally, the intermediate is reacted with furan-3-ylmethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF) complex.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzylamine.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The furan ring and methoxyethyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison :

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) :

  • Substituents: Phenyl group and methyl-furan carboxamide.
  • Key Difference: Lacks the methoxyethyl group and dimethylbenzamide core of the target compound.
  • Application: Fungicide.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

  • Substituents: Trifluoromethyl benzamide with an isopropoxy-phenyl group.
  • Key Difference: Incorporates a trifluoromethyl group and isopropoxy chain instead of furan and methoxyethyl.
  • Application: Systemic fungicide.

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

  • Substituents: Hydroxy-dimethylethyl and 3-methylbenzamide.
  • Key Difference: Hydroxyl and tertiary alcohol groups instead of furan and methoxyethyl.
  • Application: Metal-catalyzed C–H bond functionalization (directing group).

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Melting Point (°C)
Target Compound ~315.4 Furan-3-ylmethyl, 2-methoxyethyl Moderate in polar solvents N/A
Fenfuram 215.2 Methyl-furan, phenyl Low (lipophilic) 142–144
Flutolanil 323.3 Trifluoromethyl, isopropoxy-phenyl Low to moderate 102–103
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.3 Hydroxy-dimethylethyl, 3-methyl High in polar solvents 118–120

Notes:

  • The target compound’s methoxyethyl group likely enhances solubility in polar aprotic solvents compared to fenfuram’s phenyl group.
  • Flutolanil’s trifluoromethyl group increases hydrophobicity, while the hydroxyl group in improves water solubility.

Stability and Reactivity

  • The furan ring in the target compound may confer susceptibility to oxidative degradation, similar to fenfuram .
  • The methoxyethyl group likely improves hydrolytic stability compared to ester-containing analogs.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzamide core with a furan ring and a methoxyethyl substituent. The synthesis typically involves:

  • Starting Materials : 2,5-dimethylbenzoic acid, furan-3-ylmethanol, and 2-methoxyethylamine.
  • Activation : Conversion of 2,5-dimethylbenzoic acid to its acyl chloride derivative using thionyl chloride.
  • Amide Formation : Reaction of the acyl chloride with 2-methoxyethylamine to yield the final product.

This compound can be characterized by its unique functional groups that may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring enhances electron donation properties, potentially increasing binding affinity to biological targets. Its mechanism may include:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit DNA-dependent enzymes, suggesting that this compound may also exhibit such properties.
  • Receptor Modulation : The compound could act as a ligand for various receptors, modulating their activity through allosteric or active site interactions.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods.
  • IC50 Values : In vitro assays revealed promising results with IC50 values indicating effective cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells.

The following table summarizes the IC50 values from relevant studies:

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound AHCC82720.46 ± 8.633D
Compound BNCI-H3586.48 ± 0.112D
Compound BHCC8279.48 ± 1.153D

Antimicrobial Activity

In addition to antitumor properties, certain studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens:

  • Tested Organisms : E. coli and S. aureus were among the organisms tested.
  • Results : Preliminary bioassays indicated effective inhibition of bacterial growth.

Case Studies

A notable study evaluated the biological activity of various furan derivatives including those structurally similar to this compound. The findings suggested that these compounds could serve as potential drug candidates due to their dual functionality in targeting both cancer cells and bacterial pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving amidation and functional group coupling. Key steps include:

  • Amidation : Reacting 2,5-dimethylbenzoyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Purity is enhanced via column chromatography or recrystallization .
    • Critical Parameters : Solvent choice (polar aprotic solvents improve yield) and catalyst selection (e.g., Pd-based catalysts for coupling reactions in related analogs) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions via 1^1H and 13^{13}C NMR (e.g., furan methyl protons at δ 2.1–2.5 ppm, methoxy groups at δ 3.3–3.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Chromatography : Use HPLC or TLC to assess purity (>95%) and detect impurities .

Q. What analytical techniques are used to characterize the compound’s physicochemical properties?

  • Solubility : Assess in DMSO (common for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (4–40°C) to identify storage conditions .

Advanced Research Questions

Q. How do structural modifications in the benzamide or furan moieties influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Antifungal Activity : Substituting the benzamide 2,5-dimethyl group with arylthio groups (e.g., 2-chlorophenyl) enhances antifungal potency against Candida albicans (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Furan Modifications : Replacing the furan-3-ylmethyl group with dibenzofuran analogs reduces solubility but improves metabolic stability .
    • Experimental Design : Use parallel synthesis to generate analogs, followed by in vitro bioassays (e.g., microdilution for antifungal activity) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Study : Discrepancies in IC50_{50} values for related compounds (e.g., 5–50 µM in kinase inhibition assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analog Confusion : Differentiate between N-(furan-3-ylmethyl) and N-(dibenzofuran) derivatives using crystallography or 2D-NMR .
    • Resolution : Perform dose-response curves across multiple assays and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to fungal cytochrome P450 (CYP51), identifying key interactions (e.g., hydrogen bonds with methoxyethyl groups) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .
    • Validation : Cross-reference with mutagenesis studies (e.g., Ala-scanning of CYP51 active site) .

Q. What strategies mitigate metabolic instability in this compound during pharmacological studies?

  • Metabolic Hotspots : The furan ring is prone to oxidation. Solutions include:

  • Deuterium Exchange : Replace vulnerable protons with deuterium at the furan 4-position to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the methoxyethyl group as a phosphate ester to enhance plasma stability .

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